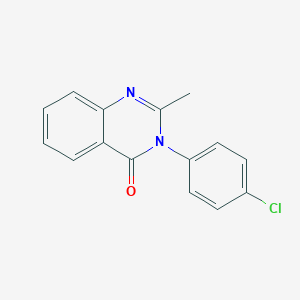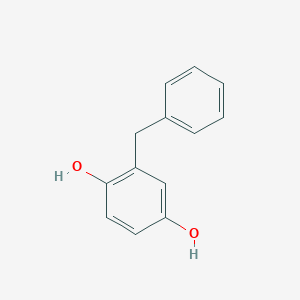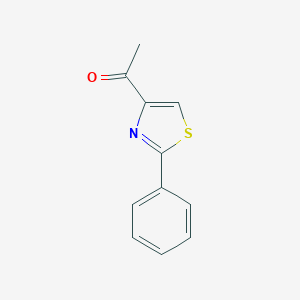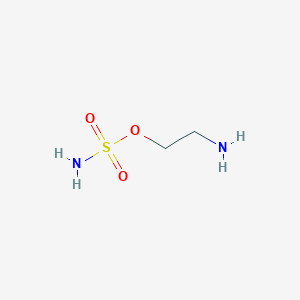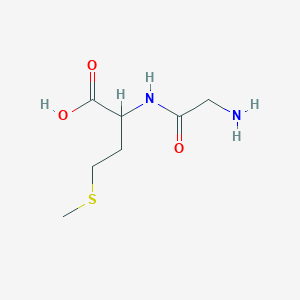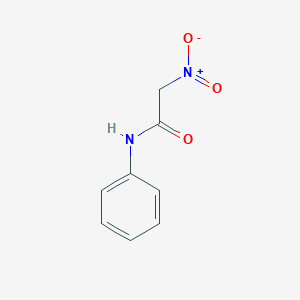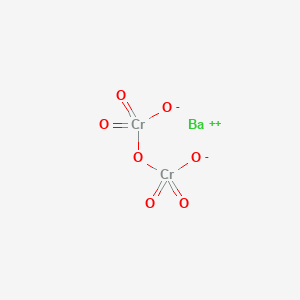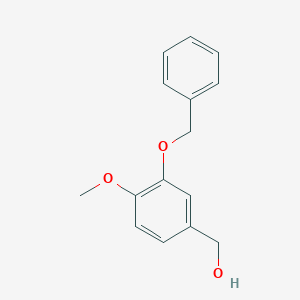
(3-(Benzyloxy)-4-methoxyphenyl)methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves photoinduced rearrangements and chemosensor development. For instance, the synthesis of benzoaryl-5-yl(2-hydroxyphenyl)methanones via photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones is reported to yield high percentages without the need for transition metals, oxidants, or other additives . Similarly, the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones in methanol leads to the formation of angular pentacyclic compounds, indicating that the structure of the alkoxy group can significantly influence the yield and type of products formed .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the structural characterization of 4-hydroxyanilinium 3,4,5,6-tetrachloro-2-(methoxycarbonyl)benzoate methanol monosolvate was performed using single crystal X-ray diffraction, revealing that the two benzene rings in the compound are approximately parallel .
Chemical Reactions Analysis
The chemical reactions discussed in the papers include selective sensing of metal ions and photoinduced rearrangements. The compound 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine was found to be a highly selective chemosensor for Ag(+) ions, with a significant fluorescent enhancement upon binding due to an increase in intramolecular charge transfer . This suggests that compounds with similar methoxy groups may also participate in selective chemical reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of “(3-(Benzyloxy)-4-methoxyphenyl)methanol” are not directly reported, the properties of structurally similar compounds can be inferred. The crystallographic analysis provides information on the density and molecular geometry of the compounds . The photochemical studies indicate that the presence of certain functional groups, such as alkoxy groups, can affect the reactivity and stability of the compounds under specific conditions .
Applications De Recherche Scientifique
Photochemical Synthesis
A study by Dalal et al. (2017) demonstrated the photo-reorganization of compounds similar to (3-(Benzyloxy)-4-methoxyphenyl)methanol, leading to the formation of angular pentacyclic compounds. This process represents a method for synthesizing benzothiophene fused xanthenone derivatives using UV-light and without specific, toxic reagents (Dalal et al., 2017).
Chiral Auxiliary in Asymmetric Synthesis
Jung, Ho, and Kim (2000) synthesized a chiral auxiliary, (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, which is closely related to (3-(Benzyloxy)-4-methoxyphenyl)methanol. This compound was used in the asymmetric synthesis of α-hydroxy esters through bidentate chelation-controlled alkylation of glycolate enolate (Jung et al., 2000).
Electrochemical Synthesis
Largeron and Fleury (1998) utilized a similar compound, (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone, in electrochemical reactions to synthesize novel 8-amino-1,4-benzoxazine derivatives with potential anti-stress oxidative properties. This research highlights the use of electrochemistry in synthesizing novel derivatives (Largeron & Fleury, 1998).
Synthesis of Phenolic Compounds
Yun-Choi, Pyo, and Park (1998) isolated compounds from Gastrodia elata, including derivatives similar to (3-(Benzyloxy)-4-methoxyphenyl)methanol. These findings are significant in the synthesis and characterization of novel phenolic compounds with various potential applications (Yun-Choi et al., 1998).
Chemosensor Development
Sharma, Chhibber, and Mittal (2015) synthesized and characterized compounds like (3-(Benzyloxy)-4-methoxyphenyl)methanol to develop chemosensors. They focused on sensors for detecting Fe(III) ions, demonstrating the compound's utility in developing selective and sensitive chemical sensors (Sharma et al., 2015).
Propriétés
IUPAC Name |
(4-methoxy-3-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBKCBSYNCWKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171830 | |
| Record name | 3-(Benzyloxy)-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzyloxy)-4-methoxyphenyl)methanol | |
CAS RN |
1860-60-2 | |
| Record name | 4-Methoxy-3-(phenylmethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1860-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzyloxy)-4-methoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1860-60-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Benzyloxy)-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzyloxy)-4-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(BENZYLOXY)-4-METHOXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38BC3E66PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

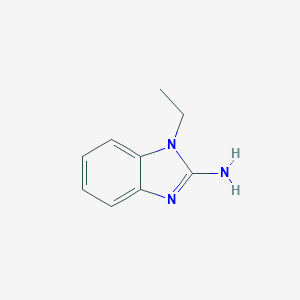
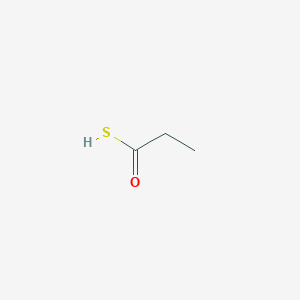
![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)
![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)
